![molecular formula C8H6N2S2 B189185 4-Sulfanyl-1-phthalazinyl hydrosulfide CAS No. 51793-94-3](/img/structure/B189185.png)
4-Sulfanyl-1-phthalazinyl hydrosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Sulfanyl-1-phthalazinyl hydrosulfide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 4-Sulfanyl-1-phthalazinyl hydrosulfide involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This mechanism has been studied in vitro and in vivo, showing promising results in reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
Studies have shown that 4-Sulfanyl-1-phthalazinyl hydrosulfide has various biochemical and physiological effects. This compound has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also has been shown to reduce lipid peroxidation and improve glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Sulfanyl-1-phthalazinyl hydrosulfide in lab experiments include its high purity and stability, making it easy to handle and store. However, limitations include its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 4-Sulfanyl-1-phthalazinyl hydrosulfide. These include further investigation of its antioxidant and anti-inflammatory properties, as well as its potential use in the treatment of various diseases. Additionally, research can be conducted to optimize the synthesis method and improve the compound's solubility for better bioavailability.
In conclusion, 4-Sulfanyl-1-phthalazinyl hydrosulfide is a chemical compound that has promising potential for scientific research. Its unique properties and potential applications make it an interesting compound for further investigation.
Synthesemethoden
The synthesis of 4-Sulfanyl-1-phthalazinyl hydrosulfide involves the reaction of phthalazin-1(2H)-one with thiourea in the presence of hydrochloric acid. This method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
4-Sulfanyl-1-phthalazinyl hydrosulfide has been studied for its potential applications in scientific research. This compound has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
51793-94-3 |
---|---|
Produktname |
4-Sulfanyl-1-phthalazinyl hydrosulfide |
Molekularformel |
C8H6N2S2 |
Molekulargewicht |
194.3 g/mol |
IUPAC-Name |
2,3-dihydrophthalazine-1,4-dithione |
InChI |
InChI=1S/C8H6N2S2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H,(H,9,11)(H,10,12) |
InChI-Schlüssel |
BDKYRACUJAHADY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=S)NNC2=S |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=S)NNC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.